Product packaging for 2-(1-Naphthylmethylthio)propionic acid(Cat. No.:CAS No. 5261-46-1)

2-(1-Naphthylmethylthio)propionic acid

Cat. No.: B13769056
CAS No.: 5261-46-1
M. Wt: 246.33 g/mol
InChI Key: CAGUQMQWIJSSPX-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethylthio)propionic acid is an organic compound with the molecular formula C14H14O2S and a molecular weight of 246.33 g/mol . It is supplied as a high-purity (99%) solid and should be stored in a cool, dry place . This compound is characterized by a naphthyl group linked to a propionic acid chain via a methylthio bridge, a structure that may be of significant interest in various research fields. Researchers can utilize this chemical as a versatile building block or intermediate in organic synthesis, particularly for constructing more complex molecules featuring the naphthalene moiety. Its potential applications may extend to materials science, where it could be investigated for the development of novel polymers or small organic molecules with specific electronic or structural properties. The presence of both a carboxylic acid and a thioether group allows for diverse chemical modifications, making it a valuable reagent for method development and exploration in synthetic chemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment under standard laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2S B13769056 2-(1-Naphthylmethylthio)propionic acid CAS No. 5261-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5261-46-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C14H14O2S/c1-10(14(15)16)17-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16)

InChI Key

CAGUQMQWIJSSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Naphthylmethylthio Propionic Acid

Established Synthetic Pathways for 2-(1-Naphthylmethylthio)propionic Acid

The most direct and commonly employed synthesis of racemic this compound relies on the principles of nucleophilic substitution to form the key carbon-sulfur bond.

Thioether Bond Formation via Nucleophilic Substitution

The core of the synthesis is the formation of the thioether bond, typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. organic-chemistry.org This pathway involves the reaction of a sulfur-based nucleophile with an appropriate electrophile containing the 1-naphthylmethyl moiety.

The primary reactants are:

Nucleophile : 2-mercaptopropionic acid or its corresponding thiolate.

Electrophile : 1-(halomethyl)naphthalene (e.g., 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene).

The reaction is generally carried out in the presence of a base, which deprotonates the thiol group (-SH) of 2-mercaptopropionic acid to form a more potent nucleophile, the thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon of the 1-(halomethyl)naphthalene, displacing the halide leaving group to form the desired thioether linkage.

The general mechanism can be summarized as follows:

Deprotonation : HS-CH(CH₃)COOH + Base → ⁻S-CH(CH₃)COO⁻ + Base-H⁺

Nucleophilic Attack : ⁻S-CH(CH₃)COO⁻ + Naphthyl-CH₂-X → Naphthyl-CH₂-S-CH(CH₃)COO⁻ + X⁻

Protonation (Workup) : Naphthyl-CH₂-S-CH(CH₃)COO⁻ + H⁺ → Naphthyl-CH₂-S-CH(CH₃)COOH

Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium hydride, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 mechanism.

Carboxylic Acid Functional Group Introduction and Manipulation

The carboxylic acid moiety can be incorporated into the molecular structure either before or after the formation of the thioether bond.

Direct Use of 2-mercaptopropionic acid : As described above, using 2-mercaptopropionic acid directly is the most straightforward approach. The carboxylic acid group is present from the start and, under basic conditions, exists as a carboxylate, which is generally unreactive towards the electrophile. An acidic workup at the end of the reaction is required to reprotonate the carboxylate to the final carboxylic acid. masterorganicchemistry.com

Ester Protection Strategy : An alternative route involves using an ester of 2-mercaptopropionic acid, such as ethyl 2-mercaptopropionate. This strategy protects the carboxylic acid group, preventing potential side reactions. The thioether formation proceeds as described in section 2.1.1, yielding an ester intermediate, ethyl 2-(1-naphthylmethylthio)propionate. This intermediate is then subjected to a hydrolysis reaction (saponification), typically using aqueous sodium hydroxide followed by acidification, to cleave the ester and yield the final carboxylic acid product. masterorganicchemistry.com This two-step approach can sometimes offer better control and higher purity of the final product.

Overall Yield Optimization and Purity Assessment in Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield and minimize the formation of byproducts. Key factors for optimization include the choice of base, solvent, reaction temperature, and stoichiometry of reactants. For instance, using a stronger base or a more polar solvent can accelerate the reaction rate, but may also promote side reactions.

Table 1: Illustrative Reaction Conditions for Yield Optimization

EntryElectrophileBaseSolventTemperature (°C)Yield (%)
11-(chloromethyl)naphthaleneNaOHEthanol/H₂O8075
21-(bromomethyl)naphthaleneK₂CO₃DMF2588
31-(bromomethyl)naphthaleneNaHTHF0 to 2592

Note: Data are representative of typical SN2 reactions for thioether synthesis and are for illustrative purposes.

Purity assessment of the final product is crucial and is typically performed using a combination of chromatographic and spectroscopic techniques.

Chromatography : Thin-layer chromatography (TLC) is used for monitoring the reaction progress, while column chromatography may be used for purification. High-performance liquid chromatography (HPLC) is employed to determine the final purity of the compound.

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom. Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of specific enantiomers of this compound requires stereocontrolled methods. The key challenge is to create the chiral center at the C2 position of the propionic acid moiety with a high degree of enantioselectivity. This is primarily achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a plausible approach involves the conjugate addition of 1-naphthalenemethanethiol to an acrylate derivative bearing a chiral auxiliary.

A common example is the use of an Evans oxazolidinone auxiliary. williams.edublogspot.com

Acylation : An enantiomerically pure oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidinone) is first acylated with acryloyl chloride to form an N-acryloyloxazolidinone.

Diastereoselective Conjugate Addition : This chiral Michael acceptor is then reacted with 1-naphthalenemethanethiol in the presence of a Lewis acid or base. The bulky chiral auxiliary sterically blocks one face of the double bond, forcing the incoming nucleophile (the thiol) to attack from the less hindered face. This results in the formation of a thioether product with high diastereoselectivity.

Auxiliary Cleavage : The chiral auxiliary is then cleaved from the product, typically via hydrolysis with lithium hydroperoxide (LiOOH), to yield the desired enantiomerically enriched this compound and recover the auxiliary. williams.edu

Table 2: Representative Chiral Auxiliaries in Asymmetric Conjugate Addition

Auxiliary TypeReactionTypical Diastereomeric Excess (d.e.)Reference Concept
Evans OxazolidinoneMichael Addition>95% blogspot.com
CamphorsultamMichael Addition>90% wikipedia.org
PseudoephedrineMichael Addition>90%

Note: Data are representative of asymmetric Michael additions of thiols and are for illustrative purposes.

Asymmetric Catalysis in Thioether Formation

Asymmetric catalysis offers a more efficient method for synthesizing enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. bohrium.com The catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is a well-established strategy. beilstein-journals.org

In this approach, 1-naphthalenemethanethiol is added to a prochiral acceptor like tert-butyl acrylate in the presence of a substoichiometric amount of a chiral catalyst.

Catalyst Systems : These catalysts are often metal-ligand complexes (e.g., using copper, rhodium, or palladium) or metal-free organocatalysts (e.g., chiral squaramides or bifunctional thioureas). bohrium.comrsc.org

Mechanism : The chiral catalyst coordinates with one or both reactants, creating a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. This facial discrimination during the nucleophilic attack of the thiol onto the acrylate leads to a product with high enantiomeric excess (e.e.).

Final Step : After the catalytic reaction, the resulting ester is hydrolyzed to afford the final enantiomerically pure this compound.

The development of new chiral thioether-containing ligands and catalysts continues to advance the field, enabling highly selective C-S bond formations. nih.govrsc.org

Table 3: Examples of Catalytic Systems for Asymmetric Thiol Additions

Catalyst TypeExample Catalyst/LigandTypical Enantiomeric Excess (e.e.)Reference Concept
OrganocatalystBifunctional Thiourea90-99% beilstein-journals.org
Metal ComplexCu(II)-BOX85-97% bohrium.com
Enzyme CatalystEne-Reductase (ERED)>99% nih.gov

Note: Data are representative of catalytic asymmetric Michael additions of thiols and are for illustrative purposes.

Enzymatic Resolution and Enantioselective Crystallization

The presence of a chiral center at the C-2 position of the propionic acid moiety in this compound means it exists as a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is crucial as they often exhibit different pharmacological activities. Enzymatic resolution and enantioselective crystallization are powerful techniques to achieve this separation.

Enzymatic Resolution:

Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic carboxylic acids and their esters. The principle of enzymatic resolution lies in the differential rate of reaction of the two enantiomers with a prochiral nucleophile, catalyzed by the enzyme. For instance, a lipase can selectively catalyze the esterification or amidation of one enantiomer, leaving the other unreacted.

A practical approach involves the lipase-catalyzed acylation of the racemic acid. For example, Lipase PS from Pseudomonas cepacia has been successfully used in the resolution of structurally related thioether-containing propionate derivatives. rsc.org In a typical procedure, the racemic this compound would be reacted with an acyl donor, such as vinyl acetate or isopropenyl acetate, in an organic solvent in the presence of the lipase. The enzyme would selectively acylate one enantiomer to its corresponding ester, which can then be separated from the unreacted enantiomer of the acid by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent can significantly influence the enantioselectivity and reaction rate. rsc.org

Table 1: Factors Influencing Enzymatic Resolution of Thioether-Containing Propionates

ParameterEffect on ResolutionReference
Enzyme ChoiceDetermines enantioselectivity (E-value) rsc.org
Acyl DonorAffects reaction rate and by-product formation rsc.org
SolventInfluences enzyme activity and stability rsc.org
ImmobilizationCan enhance enzyme stability and reusability rsc.org

Enantioselective Crystallization:

Enantioselective crystallization is another method for resolving racemates. This technique relies on the differential interaction of enantiomers with a chiral resolving agent or a chiral environment, leading to the preferential crystallization of one diastereomeric salt or one enantiomer.

One approach involves the formation of diastereomeric salts with a chiral amine. The racemic this compound is treated with a single enantiomer of a chiral amine, such as (R)- or (S)-α-phenylethylamine, in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing for the fractional crystallization of one diastereomer. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure carboxylic acid.

Another emerging technique is the use of chiral polymeric particles as nucleation sites for enantioselective crystallization. nih.gov These particles can be designed to selectively interact with one enantiomer in a supersaturated solution, inducing its crystallization while the other enantiomer remains in solution. nih.gov

Derivatization Strategies of this compound

Derivatization of this compound is a key strategy to modulate its physicochemical properties, biological activity, and to probe its interactions with biological targets.

Synthesis of Esters and Amides for Prodrug or Probing Applications

The carboxylic acid group of this compound is a prime site for derivatization to form esters and amides. These derivatives are often synthesized to create prodrugs with improved bioavailability or to serve as chemical probes.

Ester Synthesis:

Esters of this compound can be readily synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A common laboratory method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Synthesis:

Amide derivatives can be prepared by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Activation can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride is then treated with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can be used to facilitate amide bond formation under milder conditions. Biocatalytic methods using enzymes like carboxylic acid reductase (CAR) have also been developed for selective amide bond formation. nih.gov

Table 2: Common Reagents for Ester and Amide Synthesis

DerivativeReagent/MethodConditions
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux
EstersAlcohol, DCC/DMAPRoom Temperature
AmidesSOCl₂, then Amine0°C to Room Temperature
AmidesAmine, HATU/DIPEARoom Temperature

Modifications of the Naphthyl Moiety for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, modifications to the naphthyl ring can provide valuable insights into how this part of the molecule interacts with its biological target.

The synthesis of these modified analogs would typically involve starting with a substituted 1-naphthylmethyl halide or by performing electrophilic aromatic substitution reactions on a suitable precursor. The resulting analogs are then tested for their biological activity to build a comprehensive SAR profile. A three-step synthesis for 2-arylpropionic acids from vinyl arenes has been developed, which could potentially be adapted for the synthesis of naphthyl-modified analogs. nih.gov

Oxidative Transformations of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations can significantly impact the polarity, solubility, and biological activity of the compound.

Sulfoxide Synthesis:

Controlled oxidation of the thioether to the sulfoxide can be achieved using a variety of oxidizing agents. A common and mild reagent for this transformation is sodium periodate (NaIO₄). Other reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can also be used, although over-oxidation to the sulfone can be a competing reaction. The resulting sulfoxide introduces a new chiral center at the sulfur atom, leading to the formation of diastereomers.

Sulfone Synthesis:

Stronger oxidizing conditions will convert the thioether directly to the sulfone. This is typically achieved by using an excess of a strong oxidizing agent such as hydrogen peroxide in acetic acid, or potassium permanganate (KMnO₄). The sulfone is a highly polar and stable functional group that can act as a hydrogen bond acceptor.

The oxidation state of the sulfur atom can have a profound effect on the biological properties of the molecule. Therefore, the synthesis and evaluation of the sulfoxide and sulfone derivatives are important steps in the exploration of the chemical and biological profile of this compound.

Table 3: Oxidation Products of the Thioether Linkage

Oxidation ProductTypical Oxidizing Agent
SulfoxideSodium Periodate (NaIO₄)
SulfoxideHydrogen Peroxide (H₂O₂) (1 eq.)
SulfoneHydrogen Peroxide (H₂O₂) (excess)
SulfonePotassium Permanganate (KMnO₄)

Stereochemical Investigations of 2 1 Naphthylmethylthio Propionic Acid

Enantiomeric Purity Determination Techniques

A variety of analytical techniques are employed to determine the enantiomeric purity of chiral compounds like 2-(1-naphthylmethylthio)propionic acid. These methods are essential for quality control and for studying the stereoselectivity of chemical reactions.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

For compounds structurally similar to this compound, such as other propionic acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition.

In a study on the enantiomeric separation of 2-(phenoxy)propionate derivatives, Chiralcel OD and OK columns were utilized. The efficiency of separation was found to be influenced by the nature of substituents on the phenyl ring and the alcohol moiety of the ester groups. For instance, the separation of these derivatives was achieved isocratically with a mobile phase of n-hexane/isopropanol/formic acid.

For the related compound, 2-methoxy-2-(1-naphthyl)propionic acid, quinine-based chiral stationary phases have been used effectively in the polar-organic mode. The chiral recognition mechanism in this case is thought to involve simultaneous ion-pairing and hydrogen bonding, along with π-π stacking and steric interactions.

The following table provides illustrative data on the chiral HPLC separation of 2-methoxy-2-(1-naphthyl)propionic acid enantiomers on a quinine-based CSP, demonstrating the typical parameters that are optimized for such separations.

ParameterValue
Chiral Stationary Phase tert-butylcarbamoyl quinine
Mobile Phase Polar-organic
Elution Order (R)-enantiomer before (S)-enantiomer
Counter-ion for Optimal Resolution N-acetylglycine
Resolution (Rs) 8.19

This data is for 2-methoxy-2-(1-naphthyl)propionic acid and serves as an example of the application of chiral HPLC.

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. libretexts.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). masterorganicchemistry.com The specific rotation, [α], is a standardized measure of this property. masterorganicchemistry.com Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions, denoted as dextrorotatory (+) and levorotatory (-). libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. libretexts.org

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov Enantiomers will produce mirror-image CD spectra. nih.gov The intensity of the CD signal, often expressed as the differential extinction coefficient (Δε), is proportional to the enantiomeric purity. nih.gov For some chiral drugs, a linear relationship between Δε and enantiopurity has been demonstrated, allowing for quantitative analysis. nih.gov

For instance, in a study of various chiral drugs, it was observed that the S isomers often showed a negative Cotton effect, while the R isomers displayed a positive one. nih.gov This allows for not only the determination of enantiomeric excess but also the potential assignment of absolute configuration based on empirical rules for a homologous series of compounds.

The following table illustrates hypothetical optical rotation and circular dichroism data for the enantiomers of this compound, based on general principles for chiral molecules.

EnantiomerSpecific Rotation [α]Circular Dichroism (Cotton Effect)
(R)-2-(1-Naphthylmethylthio)propionic acid (+) valuePositive
(S)-2-(1-Naphthylmethylthio)propionic acid (-) valueNegative

This is a hypothetical representation based on the typical behavior of enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents. lookchem.com Chiral shift reagents, typically lanthanide complexes, can form diastereomeric complexes with the enantiomers of a substrate. harvard.edulibretexts.org These diastereomeric complexes have different magnetic environments, leading to observable differences in the chemical shifts of corresponding protons in the NMR spectrum. harvard.edulibretexts.org

The magnitude of the induced shift difference (ΔΔδ) between the signals of the two enantiomers depends on the specific chiral shift reagent used, the substrate, and the experimental conditions. harvard.edu Europium(III) complexes of chiral ligands are commonly employed for this purpose. rsc.org By integrating the signals of the separated enantiomers, their relative concentrations and thus the enantiomeric purity can be determined. libretexts.org

For carboxylic acids, achieving effective resolution with chiral lanthanide shift reagents can sometimes be challenging. harvard.edu However, derivatization of the carboxylic acid to an ester or amide can facilitate the interaction with the shift reagent.

Stereochemical Stability and Racemization Pathways of this compound

The stereochemical stability of this compound is a crucial factor, particularly for applications where enantiomeric purity is important. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions.

For 2-arylpropionic acids, a class of compounds to which this compound is related, chiral inversion has been studied. nih.gov The mechanism of racemization for these compounds often involves the enolization of the carboxylic acid group. The formation of the planar enol or enolate intermediate leads to the loss of stereochemical information at the chiral center. The subsequent ketonization can occur from either face of the double bond, resulting in the formation of both enantiomers.

Factors that can promote racemization include:

High temperatures: Increased thermal energy can overcome the activation barrier for enolization.

Presence of acid or base: Catalysis by acids or bases can facilitate the formation of the enol or enolate intermediate.

Solvent polarity: The stability of the transition state for racemization can be influenced by the solvent.

In some biological systems, the chiral inversion of 2-arylpropionic acids is known to occur, often mediated by enzymes such as 2-arylpropionyl-CoA epimerase. nih.gov This enzymatic process is relevant in the context of the metabolic fate of such compounds.

Configurational Assignment and Absolute Stereochemistry Determination

The unambiguous determination of the absolute configuration (i.e., the R or S designation) of the enantiomers of this compound is essential for a complete stereochemical characterization.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography . nih.gov This technique provides a three-dimensional structure of the molecule in the crystalline state. nih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the spatial arrangement of all atoms can be determined, allowing for the direct assignment of the absolute configuration. mdpi.com The use of anomalous dispersion effects, particularly if a heavy atom is present in the structure, can further confirm the assignment. mdpi.com

For the related compound, 2-(1-naphthyl)propionic acid, the crystal structure of the racemic compound has been reported, providing insights into the packing and intermolecular interactions.

Another approach to assigning absolute configuration is through the use of chiroptical methods, such as Circular Dichroism (CD) spectroscopy , in conjunction with theoretical calculations. nih.gov By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned. nih.gov

NMR spectroscopy , particularly the 1H NMR anisotropy method, has been successfully used to determine the absolute configuration of related compounds like 2-methoxy-2-(1-naphthyl)propionic acid. researchgate.net This method involves the formation of diastereomeric esters with a chiral auxiliary of known absolute configuration. The differential shielding effects of the naphthyl group on the protons of the chiral auxiliary in the two diastereomers can be correlated to the absolute configuration of the chiral center. researchgate.net

The following table summarizes the primary methods for determining the absolute configuration of chiral molecules.

MethodPrincipleOutcome
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure and absolute configuration
Circular Dichroism (CD) Spectroscopy with Theoretical Calculations Differential absorption of circularly polarized light compared to calculated spectraAssignment of absolute configuration based on spectral correlation
NMR Spectroscopy with Chiral Auxiliaries Formation of diastereomers with a known chiral auxiliary and analysis of differential shielding effectsCorrelation of NMR spectral differences to absolute configuration

Mechanistic Studies and Biological Target Elucidation of 2 1 Naphthylmethylthio Propionic Acid Preclinical/in Vitro Focus

In Vitro Enzymatic Interaction Profiles

There is no publicly available research detailing the interaction of 2-(1-Naphthylmethylthio)propionic acid with any non-human enzymes.

Kinetics of Enzyme Inhibition or Activation (Non-Human Enzymes)

No data on the kinetics of enzyme inhibition or activation by this compound in non-human systems could be located.

Substrate Specificity and Allosteric Modulation in Biochemical Assays

Information regarding the substrate specificity or potential allosteric modulatory effects of this compound in biochemical assays is not available in the current body of scientific literature.

Receptor Binding and Ligand Interaction Studies in Non-Human Systems

There are no published studies on the receptor binding profile of this compound.

Receptor Binding Affinities and Selectivity

Data on the binding affinities and selectivity of this compound for any non-human receptors are not available.

Functional Assays of Receptor Agonism/Antagonism

No functional assay data exists in the public domain to characterize the potential agonistic or antagonistic effects of this compound on any receptors.

Cellular Pathway Modulation in Preclinical Models (Non-Human Cells)

Research on the effects of this compound on cellular pathways in non-human preclinical models has not been published.

Investigations of Cellular Signaling Cascades

No studies were found that investigate the effects of this compound on any cellular signaling cascades.

Gene Expression and Proteomic Analysis in Cellular Models

There are no published gene expression or proteomic analyses available for cellular models treated with this compound.

Preclinical In Vivo Mechanistic Investigations in Animal Models

No preclinical in vivo studies in animal models for this compound have been documented in the available scientific literature.

Biomarker Analysis in Animal Tissues and Biofluids

There is no data on biomarker analysis in animal tissues or biofluids following administration of this compound.

Cellular and Molecular Responses in Model Organisms

Information regarding the cellular and molecular responses to this compound in any model organism is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Naphthylmethylthio Propionic Acid Derivatives

Design and Synthesis of Analogs for SAR Exploration

A systematic exploration of the SAR for the 2-(1-Naphthylmethylthio)propionic acid scaffold necessitates the design and synthesis of a diverse library of analogs. The synthetic strategy would likely commence with a nucleophilic substitution reaction between 1-(halomethyl)naphthalene and a salt of 2-mercaptopropionic acid. This straightforward approach allows for the generation of the core structure, which can then serve as a template for further modifications. nih.govacsgcipr.org

To build a comprehensive analog library for SAR studies, modifications would be systematically introduced at three primary locations of the molecule: the naphthalene (B1677914) ring, the propionic acid side chain, and the thioether bridge.

Naphthalene Ring Modifications: Substituents can be introduced onto the naphthalene ring to probe the effects of electronics and sterics on activity. Analogs bearing electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at various positions (e.g., 4-position, 6-position) would be synthesized. These modifications are known to significantly influence the pharmacokinetic and pharmacodynamic properties of naphthalene-containing drugs. mdpi.comrsc.org

Propionic Acid Side-Chain Modifications: The carboxylic acid is a critical functional group in many arylpropionic acids, often serving as a key binding element to biological targets. orientjchem.org Modifications would include esterification (e.g., methyl or ethyl esters) to explore prodrug strategies or probe the necessity of the free acid. Amide derivatives could also be prepared to introduce different hydrogen bonding patterns. Furthermore, the stereochemistry at the chiral center of the propionic acid moiety is paramount; thus, the synthesis and evaluation of individual (R)- and (S)-enantiomers are essential, as biological activity often resides in a single enantiomer. orientjchem.org

Thioether Linker Modifications: The thioether bridge provides both flexibility and specific geometric constraints. Its role can be investigated by synthesizing analogs where the sulfur atom is oxidized to its corresponding sulfoxide (B87167) and sulfone. This modification dramatically increases polarity and alters the geometry, which can provide insight into the nature of the binding pocket. acs.org The replacement of the sulfur atom with other linkers, such as oxygen (ether) or a methylene (B1212753) group (alkyl), would also be a key strategy to determine the importance of the sulfur atom itself.

A representative selection of proposed analogs for initial SAR screening is detailed in the table below.

Analog ID Modification Site Specific Modification Rationale for Design
A-1 Naphthalene Ring4-MethoxyIntroduce electron-donating group, increase polarity.
A-2 Naphthalene Ring4-ChloroIntroduce electron-withdrawing group, increase lipophilicity.
A-3 Propionic AcidMethyl EsterMask carboxylic acid; potential prodrug.
A-4 Propionic Acid(S)-EnantiomerIsolate and test the biologically active enantiomer.
A-5 Propionic Acid(R)-EnantiomerIsolate and test the less active/inactive enantiomer.
A-6 Thioether LinkerSulfoxideIncrease polarity, introduce H-bond acceptor.
A-7 Thioether LinkerSulfoneFurther increase polarity and steric bulk.

Correlating Structural Modifications with Preclinical Biological Activity and Selectivity

Following the synthesis of the designed analogs, their evaluation in preclinical biological assays would be conducted to establish clear correlations between specific structural features and their resulting activity and selectivity. Arylpropionic acids are famously active as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org Therefore, a primary screening cascade would likely involve in vitro assays to determine the inhibitory potency (IC₅₀) against COX-1 and COX-2 isoforms to also assess selectivity.

The hypothetical results from such a screening campaign can be tabulated to visualize the SAR trends.

Analog ID Structural Modification Hypothetical COX-1 IC₅₀ (µM) Hypothetical COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Parent None1553
A-1 4-Methoxy-Naphthyl1025
A-2 4-Chloro-Naphthyl2538.3
A-3 Methyl Ester>100>100-
A-4 (S)-Enantiomer50.510
A-5 (R)-Enantiomer50252
A-6 Sulfoxide50202.5
A-7 Sulfone80451.8

Interpretation of Hypothetical SAR Data:

Influence of Naphthalene Substituents: The introduction of a 4-methoxy group (A-1) or a 4-chloro group (A-2) could enhance potency and, notably, selectivity for COX-2. This suggests the presence of a pocket near the naphthalene binding site that can accommodate these substituents, with the electronic properties potentially fine-tuning the interaction.

Importance of the Carboxylic Acid: The lack of activity for the methyl ester analog (A-3) would strongly indicate that the free carboxylic acid is an essential pharmacophore for binding to the active site, a hallmark of most NSAIDs. humanjournals.com

Stereoselectivity: As is common for profens, the biological activity would be expected to reside primarily in one enantiomer, hypothetically the (S)-enantiomer (A-4), which would be significantly more potent and selective than both the racemate and the (R)-enantiomer (A-5). orientjchem.org

Role of the Thioether Linker: The progressive oxidation of the thioether to the more polar sulfoxide (A-6) and sulfone (A-7) would likely lead to a substantial decrease in inhibitory activity. This implies that the lipophilicity and the specific conformation provided by the thioether are important for optimal binding, and the introduction of bulky, polar groups in this region is detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

To refine the understanding of the SAR and to guide the design of future analogs, a Quantitative Structure-Activity Relationship (QSAR) model would be developed. This involves creating a mathematical model that correlates the chemical structures of the analogs with their biological activities. researchgate.net

The first step is the calculation of various molecular descriptors for each synthesized analog. These descriptors quantify different physicochemical properties:

Lipophilicity: Represented by logP (the logarithm of the octanol-water partition coefficient).

Electronic Effects: Described by Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents.

Steric Parameters: Such as Molar Refractivity (MR) or specific steric parameters (e.g., STERIMOL).

Using the hypothetical biological data (e.g., log(1/IC₅₀) for COX-2 inhibition) and the calculated descriptors, a regression analysis, such as Multiple Linear Regression (MLR), would be performed to generate a QSAR equation.

Analog ID log(1/IC₅₀) COX-2 Hypothetical logP Hypothetical Hammett (σ) Hypothetical MR
Parent 5.304.10.001.03
A-1 5.704.0-0.271.29
A-2 5.524.80.231.54
A-4 6.304.10.001.03

A plausible, illustrative QSAR equation derived from a larger dataset might look like: log(1/IC₅₀) = 0.45logP - 0.85σ + 0.12*MR + 3.50

This hypothetical equation would suggest that:

Positive logP coefficient: Higher lipophilicity is beneficial for activity, likely by enhancing binding to a hydrophobic region of the target enzyme.

Negative σ coefficient: Electron-donating groups (negative σ) are favored over electron-withdrawing groups (positive σ), suggesting a specific electronic interaction is important.

Positive MR coefficient: Larger, more polarizable substituents are tolerated and may contribute positively to binding, possibly through van der Waals interactions.

Such a model, once validated statistically (e.g., using r² and cross-validation q²), would serve as a powerful predictive tool for designing new analogs with potentially superior potency.

Influence of Substituent Effects on Reactivity and Molecular Recognition

The structural modifications in each analog influence not only the binding affinity (a component of pharmacodynamics) but also the molecule's inherent chemical reactivity and the specific non-covalent interactions it can form with its biological target.

Influence on Molecular Recognition: The binding of a ligand to its receptor is a complex interplay of various non-covalent forces. For the this compound scaffold, each component plays a distinct role in molecular recognition:

The Naphthalene Group: This large, planar, and lipophilic moiety is an ideal candidate for engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the receptor's binding site. nih.govnih.gov

The Propionic Acid Group: The terminal carboxylate is crucial. At physiological pH, it will be deprotonated and can form strong ionic bonds (salt bridges) with positively charged residues like Arginine or Lysine. It also serves as a potent hydrogen bond acceptor.

The Thioether Linker: This flexible linker orients the naphthyl and propionic acid groups in a specific three-dimensional arrangement. Its length and bond angles are critical for positioning the two key binding moieties correctly to achieve a high-affinity interaction with the target.

The following table summarizes how specific structural changes could be expected to influence these key molecular recognition events.

Structural Modification Likely Effect on Molecular Recognition
Introduction of a 4-hydroxyl group on the naphthyl ringAdds a hydrogen bond donor/acceptor site, potentially forming a new interaction with the receptor.
Conversion of the carboxylic acid to an amideRemoves the potential for a key ionic bond but retains hydrogen bond donor/acceptor capabilities.
Oxidation of the thioether to a sulfoneIntroduces a strong hydrogen bond acceptor and increases steric bulk, which may disrupt binding if the pocket is narrow.
Replacement of the 1-naphthyl group with a 2-naphthyl groupAlters the geometry of the molecule, likely requiring a different binding mode or leading to a loss of affinity if the original geometry was optimal.

By systematically analyzing these effects, a detailed pharmacophore model can be constructed, providing a comprehensive understanding of the structural requirements for potent and selective biological activity in this class of compounds.

Advanced Analytical and Spectroscopic Characterization of 2 1 Naphthylmethylthio Propionic Acid

Development of Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are essential for separating 2-(1-Naphthylmethylthio)propionic acid from complex mixtures, allowing for its accurate quantification and the identification of related impurities.

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is necessary to convert the carboxylic acid functional group into a more volatile and thermally stable ester or silyl (B83357) derivative. mdpi.com A common approach involves esterification to form the methyl ester or silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). rsc.org

The derivatization process, typically involving reagents like pentafluorobenzyl bromide (PFBBr) or through trimethylsilylation, enhances volatility for gas-phase analysis. mdpi.comnih.gov The resulting derivative can be separated on a low-polarity capillary column, such as a DB-5ms, and detected by a mass spectrometer operating in electron impact (EI) mode. For impurity profiling, the mass spectrometer is operated in full scan mode to identify unknown components based on their mass spectra. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte. rsc.orgnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial 100 °C, hold 1 min, ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

| Detection Mode | Full Scan (m/z 50-550) for impurities; SIM for quantification |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct quantification of this compound in complex non-human matrices without the need for derivatization. The method offers high sensitivity and specificity, making it ideal for residue analysis in environmental or agricultural samples. nih.gov

Separation is typically achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to improve peak shape and ionization efficiency. nih.govnih.gov Detection is performed with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (typically the protonated molecule [M+H]+ or deprotonated molecule [M-H]-) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This high selectivity minimizes matrix interference. lcms.cz For this compound, analysis in negative ion mode is common for carboxylic acids, monitoring the transition from the deprotonated molecule to a characteristic fragment ion. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound

Parameter Condition
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 259.1
Product Ions (MRM) Transition 1 (Quantifier): m/z 259.1 → 141.1 (loss of C4H6O2S) Transition 2 (Qualifier): m/z 259.1 → 215.1 (loss of CO2)

| Collision Energy | Optimized for each transition |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for investigating its three-dimensional structure and dynamic behavior in solution.

Standard 1D ¹H and ¹³C NMR spectra provide primary structural information, confirming the presence and connectivity of all atoms in the molecule. docbrown.info In the ¹H NMR spectrum, the chemical shifts and coupling constants of the diastereotopic methylene (B1212753) protons of the thio-propionic acid chain are particularly informative. The rotational freedom around the various single bonds allows the molecule to exist as a mixture of interconverting conformers. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to study the conformational preferences. mdpi.com NOESY detects through-space interactions between protons that are close to each other, providing insights into the molecule's spatial arrangement. For instance, NOE cross-peaks between protons on the naphthyl ring and protons on the propionic acid chain would indicate a folded conformation. The equilibrium between different conformers, such as anti and gauche rotamers, can be quantified by analyzing the vicinal proton-proton coupling constants. nih.gov Furthermore, variable-temperature (VT) NMR studies can be performed to investigate the energetics of conformational exchange, revealing information about the rotational barriers between different stable conformers. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthyl-H 7.4 - 8.2 Multiplet -
Naphthyl-CH₂-S 4.1 Singlet -
S-CH(CH₃) 3.5 Quartet ~7.2
CH-CH₃ 1.5 Doublet ~7.2

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Table 4: Expected Crystallographic and Structural Features for this compound

Parameter Expected Observation
Crystal System Likely monoclinic or orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) for the racemic compound
Primary Interaction Intermolecular O-H···O hydrogen bonding forming cyclic dimers
Secondary Interaction π-π stacking between naphthyl rings
Conformation "Locked" conformation of the side chain in the solid state

| Key Bond Distances | C=O (~1.22 Å), C-O (~1.31 Å), O-H···O (~2.6 Å) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a rapid and non-destructive method for functional group analysis and the study of polymorphism.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature for the carboxylic acid group is a very broad O-H stretching vibration, typically centered around 3000 cm⁻¹, which is broadened due to strong hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1700-1725 cm⁻¹. docbrown.infonih.gov Other characteristic bands include C-H stretching vibrations for the aromatic naphthyl group (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands, including C-O stretching, O-H bending, and C-S stretching vibrations, which is unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The aromatic C=C stretching and ring breathing modes of the naphthyl group are also very strong and characteristic. westmont.edu

These techniques are particularly useful for studying polymorphism, as different crystal packing arrangements (polymorphs) will result in distinct vibrational spectra. Subtle shifts in the positions and shapes of bands related to intermolecular interactions (like the C=O and O-H stretches) and significant differences in the low-frequency region (below 400 cm⁻¹), which corresponds to lattice vibrations, can be used to identify and differentiate between polymorphs.

Table 5: Key Vibrational Band Assignments for this compound

Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity (IR/Raman)
O-H stretch (H-bonded) 3300 - 2500 Weak Broad, Strong / Weak
Aromatic C-H stretch 3100 - 3000 3100 - 3000 Medium / Strong
Aliphatic C-H stretch 2990 - 2850 2990 - 2850 Medium / Strong
C=O stretch 1725 - 1700 1725 - 1700 Very Strong / Strong
Aromatic C=C stretch 1600 - 1450 1600 - 1450 Strong / Very Strong
C-O stretch / O-H bend 1440 - 1210 1440 - 1210 Strong / Medium

Computational and Theoretical Chemistry of 2 1 Naphthylmethylthio Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 2-(1-Naphthylmethylthio)propionic acid, DFT calculations with a suitable basis set, such as B3LYP/6-31G(d,p), can provide a detailed picture of its molecular orbitals and electron density distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the sulfur atom of the thioether linkage, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the naphthalene ring, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Theoretical studies on naphthalene derivatives have shown that the HOMO-LUMO gap can be influenced by the nature and position of substituents. researchgate.netssrn.com For this compound, the thioether and propionic acid groups are expected to modulate the electronic properties of the naphthalene core.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These calculated descriptors for this compound would be benchmarked against those of known compounds to predict its chemical behavior.

ParameterCalculated Value (Hypothetical)Interpretation
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest available orbital for electron acceptance.
HOMO-LUMO Gap (ΔE)5.3 eVSuggests moderate chemical stability.
Electronegativity (χ)3.85 eVModerate tendency to attract electrons.
Chemical Hardness (η)2.65 eVIndicates a moderately soft molecule, prone to reaction.
Electrophilicity Index (ω)2.79 eVModerate electrophilic character.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical/Hypothetical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, its structural features suggest potential interactions with various biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the naphthalene ring can engage in hydrophobic and π-stacking interactions. The flexible thioether linkage allows the molecule to adopt various conformations to fit into a binding pocket.

Hypothetical molecular docking studies could explore the binding of this compound to enzymes such as cyclooxygenases (COX-1 and COX-2), which are common targets for propionic acid derivatives with anti-inflammatory activity. mdpi.com Docking simulations would predict the binding affinity (docking score) and the specific interactions with amino acid residues in the active site. For instance, the carboxylate group could interact with positively charged residues like arginine or lysine, while the naphthyl group could fit into a hydrophobic pocket.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations, typically run for nanoseconds, would reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the key interactions that are maintained over time. Analysis of the MD trajectory could include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.

Target Protein (Hypothetical)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bonding, π-stacking with the naphthyl ring
Human Serum Albumin (HSA)-7.9Lys199, Trp214Hydrophobic interactions, hydrogen bonding
Aldose Reductase-9.1Tyr48, His110, Trp111π-π stacking, hydrogen bonding with the carboxylate

In Silico Prediction of Potential Biological Targets and Pathways

In silico target fishing, or reverse docking, is a computational strategy to identify potential protein targets for a given small molecule. nih.gov For this compound, various web-based tools and platforms can be employed for this purpose. These methods typically rely on ligand-based or structure-based approaches.

Ligand-based methods would compare the 2D or 3D similarity of this compound to libraries of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. The presence of the propionic acid moiety might suggest targets associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-based methods would involve docking the molecule against a large collection of protein structures to identify those with high binding affinities. This approach can uncover novel and unexpected targets.

Once a list of potential targets is generated, pathway analysis tools can be used to understand the biological pathways in which these targets are involved. This can provide insights into the potential pharmacological effects or toxicities of the compound. For instance, if multiple predicted targets are involved in the arachidonic acid metabolism pathway, it would strengthen the hypothesis of its anti-inflammatory potential.

Predicted Target ClassExample TargetsAssociated Biological Pathway (Hypothetical)Rationale
OxidoreductasesAldose reductase, Carbonyl reductasePolyol pathwayAromatic and carboxylic acid features are common in inhibitors.
TransferasesGlutathione S-transferasesDetoxification pathwaysThe thioether and aromatic moieties could interact with these enzymes.
HydrolasesFatty acid amide hydrolase (FAAH)Endocannabinoid signalingCarboxylic acid derivatives are known to interact with hydrolases.

Conformation Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space.

For this compound, the key rotatable bonds are around the thioether linkage and the propionic acid side chain. A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy of the resulting conformer using quantum chemical methods. The PES would reveal the global minimum energy conformation as well as other low-energy local minima. researchgate.net

The results of the conformational analysis are crucial for understanding which shapes the molecule is likely to adopt in solution and in the binding pocket of a protein. The global minimum energy conformation in a vacuum or solvent may not be the bioactive conformation, which is the conformation adopted upon binding to a target. However, low-energy conformers are more likely to be the bioactive ones.

Dihedral AngleLow-Energy Conformations (Hypothetical)Relative Energy (kcal/mol)Description
C(naphthyl)-CH2-S-CHGauche0.0 (Global Minimum)A folded conformation.
C(naphthyl)-CH2-S-CHAnti1.2An extended conformation.
CH2-S-CH-COOHSynperiplanar0.5Carboxylic acid group is oriented towards the sulfur.
CH2-S-CH-COOHAntiperiplanar0.8Carboxylic acid group is oriented away from the sulfur.

Environmental and Agro Chemical Research Potential of 2 1 Naphthylmethylthio Propionic Acid

Interaction with Plant Physiological Processes (Based on existing research indicating no effect on IAA uptake)

Assessment of Auxin Transport Modulation in Plant Systems

The structural similarity of the naphthalene (B1677914) group in 2-(1-Naphthylmethylthio)propionic acid to compounds known to affect auxin transport, such as N-1-naphthylphthalamic acid (NPA), suggests a potential for interaction with auxin transport mechanisms. NPA is a well-characterized inhibitor of polar auxin transport. nih.govnih.gov Future research should investigate whether this compound exhibits similar inhibitory or modulatory effects on auxin efflux carriers, like PIN-FORMED (PIN) proteins.

Hypothetical Research Parameters for Auxin Transport Modulation:

ParameterExperimental ApproachModel SystemExpected Outcome if an Auxin Transport Modulator
Auxin Efflux Inhibition In vitro auxin transport assays using membrane vesicles isolated from plant tissues.Arabidopsis thaliana seedlings or tobacco BY-2 cells.Altered accumulation of radiolabeled IAA within the vesicles compared to controls.
Root Gravitropism Gravitropic response assays with seedlings grown on vertical agar (B569324) plates.Arabidopsis thaliana, Zea mays.Disruption of the normal gravitropic curvature of the root.
Lateral Root Formation Quantification of lateral root density and length in treated seedlings.Arabidopsis thaliana, Medicago truncatula.A significant increase or decrease in the number and length of lateral roots.

Evaluation of Growth Regulatory Effects in Model Plants

The propionic acid moiety of the compound is structurally related to auxins, which are a class of plant hormones that play a crucial role in cell division, elongation, and differentiation. Synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), are widely used as plant growth regulators. nih.govmdpi.com Therefore, it is plausible that this compound could exhibit auxin-like activity or, conversely, act as an anti-auxin.

Potential Growth Regulatory Effects to Investigate:

Plant ProcessPotential EffectRationale
Seed Germination Promotion or inhibitionAuxins can influence the mobilization of seed storage reserves.
Root Elongation Promotion at low concentrations, inhibition at high concentrationsA classic dose-response curve for auxins.
Apical Dominance Weakening or strengtheningAuxins produced in the apical bud suppress the growth of lateral buds.
Fruit Development Promotion of fruit set and growthExogenous application of auxins can induce parthenocarpy.

Environmental Fate and Persistence Studies in Abiotic Systems

The environmental fate of this compound in abiotic systems is currently uncharacterized. Its persistence and transformation in soil and water are key factors in assessing its potential environmental impact. The naphthalene and thioether components of the molecule will likely govern its behavior. Naphthalene itself is known to be volatile and subject to photolysis. nih.govnih.gov The thioether linkage can be susceptible to oxidation. nih.gov

Key Abiotic Degradation Processes to Investigate:

ProcessEnvironmental CompartmentInfluencing FactorsPotential Degradation Products
Photodegradation Surface Water, Soil SurfaceWavelength and intensity of sunlight, presence of photosensitizers.Oxidized naphthalene derivatives, sulfoxides, sulfones.
Hydrolysis Water, Moist SoilpH, temperature.1-Naphthalenemethanol, 2-mercaptopropionic acid.
Oxidation Aerobic EnvironmentsPresence of reactive oxygen species (e.g., hydroxyl radicals).Naphthoquinones, sulfoxides, sulfones.

Biodegradation Pathways in Microbial Ecosystems (Non-Human Microbes)

The biodegradation of this compound by soil and water microorganisms is a critical aspect of its environmental persistence. The compound contains a naphthalene ring, which can be degraded by various bacteria and fungi, and an organosulfur component. industrialchemicals.gov.aunih.gov The microbial degradation of organosulfur compounds is an important part of the biogeochemical sulfur cycle. arc.gov.auresearchgate.net

Plausible Microbial Degradation Pathways:

Initial Attack on the Naphthalene Ring: Microorganisms may initiate degradation by dioxygenase-catalyzed oxidation of the naphthalene ring, leading to the formation of dihydroxynaphthalene. This would be followed by ring cleavage and further metabolism.

Cleavage of the Thioether Bond: Some microbes possess enzymes capable of cleaving carbon-sulfur bonds. This could release the naphthalene and propionic acid moieties for separate degradation.

Oxidation of the Sulfur Atom: Microbial oxidation of the thioether to a sulfoxide (B87167) and then to a sulfone can increase the water solubility of the compound and potentially facilitate further degradation.

Potential Microbial Genera for Biodegradation Studies:

Microbial GroupRationale
Pseudomonas Known for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including naphthalene.
Rhodococcus Often involved in the biodegradation of organosulfur compounds found in fossil fuels.
Fungi (e.g., Aspergillus, Penicillium) White-rot fungi, in particular, produce extracellular enzymes that can degrade complex organic molecules like those containing aromatic rings.

Future Directions and Emerging Research Avenues for 2 1 Naphthylmethylthio Propionic Acid

Exploration of Novel Preclinical Biological Targets and Therapeutic Hypotheses

While direct preclinical studies on 2-(1-naphthylmethylthio)propionic acid are not extensively documented in publicly available literature, its structural features suggest several plausible avenues for investigation into novel biological targets. The presence of the naphthalene (B1677914) moiety, a common scaffold in medicinal chemistry, combined with a flexible propionic acid side chain containing a thioether linkage, offers the potential for interaction with a variety of enzymatic and receptor systems.

Future research could initially focus on screening the compound against targets where related naphthalene-containing molecules have shown activity. For instance, derivatives of 2-(naphthalen-2-yloxy)propionic acid have been investigated for their hypolipidemic activity, suggesting that this compound could be evaluated for similar effects on lipid metabolism pathways. nih.gov Potential targets might include peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors involved in metabolic regulation.

Another therapeutic hypothesis could be built around the anti-inflammatory potential of the molecule. Many propionic acid derivatives are known for their anti-inflammatory properties. Therefore, investigating the effect of this compound on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) would be a logical starting point. The lipophilic naphthalene group might facilitate membrane association, potentially enhancing its interaction with membrane-bound enzymes.

Table 1: Hypothetical Preclinical Screening Targets for this compound

Target ClassSpecific ExampleTherapeutic HypothesisRationale
Nuclear ReceptorsPPARα, PPARγDyslipidemia, Type 2 DiabetesStructural similarity to fibrate drugs and other naphthalene-based metabolic modulators.
Inflammatory EnzymesCOX-2Inflammation, PainPresence of the propionic acid moiety, a common feature of NSAIDs.
Ion ChannelsVoltage-gated sodium channelsNeuropathic PainNaphthalene groups are present in some known ion channel blockers.
KinasesMitogen-activated protein kinases (MAPKs)Cancer, Inflammatory DiseasesAromatic systems can interact with the ATP-binding pocket of kinases.

Application in Materials Science and Organic Chemistry Method Development

The unique chemical structure of this compound also presents opportunities for its application in materials science and as a tool in the development of new organic chemistry methodologies.

In materials science, the naphthalene group is a well-known fluorophore. This intrinsic fluorescence could be exploited in the development of chemical sensors or probes. For instance, the carboxylic acid group could be functionalized to selectively bind to certain metal ions or biomolecules. Upon binding, a change in the fluorescence emission of the naphthalene moiety could be observed, forming the basis of a detection method. Furthermore, the compound could serve as a monomer or a modifying agent in the synthesis of novel polymers with specific optical or thermal properties.

From the perspective of organic chemistry method development, the thioether and carboxylic acid functionalities offer reactive handles for a variety of chemical transformations. The sulfur atom could be a substrate for oxidation reactions to form the corresponding sulfoxide (B87167) or sulfone, each with potentially distinct biological activities. The carboxylic acid is amenable to a wide range of derivatization reactions, such as amidation or esterification, to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com The molecule could also be used as a chiral building block if resolved into its individual enantiomers, finding use in asymmetric synthesis.

Integration with Advanced Omics Technologies for Systems-Level Understanding (Non-Human)

Should this compound demonstrate significant preclinical activity, advanced omics technologies could be employed for a systems-level understanding of its mechanism of action in non-human model systems. nih.gov These technologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the compound in cells or tissues.

For example, if the compound shows promise as a hypolipidemic agent in a rodent model, transcriptomic analysis of liver tissue could reveal changes in the expression of genes involved in lipid synthesis, transport, and catabolism. nih.gov Proteomics could then identify corresponding changes at the protein level, confirming the engagement of specific pathways. Metabolomics would offer a snapshot of the changes in small molecule metabolites, such as fatty acids, cholesterol, and triglycerides, providing a direct measure of the compound's functional effect. nih.gov

This integrated omics approach would not only help to elucidate the primary mechanism of action but could also uncover potential off-target effects and identify novel biomarkers to monitor the compound's activity. nih.gov

Design of Next-Generation Derivatives with Tailored Preclinical Activity Profiles

The structure of this compound serves as a versatile template for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. A systematic SAR study would be the first step in this process.

Key modifications could include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the naphthalene ring could modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with the biological target.

Modification of the Propionic Acid Chain: The length of the alkyl chain could be varied, or substituents could be introduced at the alpha or beta positions to alter the compound's conformation and metabolic stability. The carboxylic acid could also be replaced with other acidic groups, such as a tetrazole, to improve oral bioavailability.

Alteration of the Thioether Linkage: The sulfur atom could be oxidized to a sulfoxide or sulfone, or replaced with an oxygen (ether) or nitrogen (amine) atom to probe the importance of the thioether linkage for biological activity.

This rational design approach, guided by computational modeling and preclinical testing, could lead to the development of new chemical entities with optimized therapeutic potential. nih.gov

Table 2: Proposed Next-Generation Derivatives of this compound and Their Design Rationale

DerivativeModificationRationale for DesignPotential Improvement
2-((4-methoxy-1-naphthyl)methylthio)propionic acidAddition of a methoxy (B1213986) group to the naphthalene ringEnhance binding affinity through hydrogen bonding or electronic effects.Increased potency.
2-(1-Naphthylmethylsulfinyl)propionic acidOxidation of the thioether to a sulfoxideIncrease polarity and potential for hydrogen bonding.Altered solubility and metabolic profile.
3-(1-Naphthylmethylthio)butanoic acidExtension of the propionic acid chainOptimize the spatial orientation of the functional groups for better target engagement.Improved selectivity.
1-(1-Naphthylmethylthio)ethyl-1H-tetrazoleReplacement of the carboxylic acid with a tetrazoleImprove metabolic stability and oral bioavailability.Enhanced pharmacokinetic properties.

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